Cas no 19486-71-6 (4-Methoxybenzaldehyde-α-d1)
4-Methoxybenzaldehyde-α-d1 Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde-formyl-d,4-methoxy-
- < 1-2H> -4-methoxybenzaldehyde
- 4-Methoxybenzaldehyde-
- 4-methoxybenzaldehyde-d1
- 589861_ALDRICH
- A-d1
- p-Anisaldehyde-
- p-methoxybenzaldehyde-d1
- p-anisaldehyde-α-d1
- 4-methoxybenzaldehyde-α-d
- 4-Methoxybenzaldehyde-α-D1
- 4-METHOXYBENZALDEHYDE-A-D1
- 4-METHOXYBENZALDEHYDE-ALPHA-D1
- 4-METHOXYBENZALDEHYDE-A-D1, 98 ATOM % D
- deuterio-(4-methoxyphenyl)methanone
- DTXSID40460063
- 4-Methoxybenzaldehyde-alpha-d1, 98 atom % D
- HY-Y0740S
- 19486-71-6
- D98577
- CS-0567914
- 4-Methoxybenzaldehyde-α-d1
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- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D
- InChI Key: ZRSNZINYAWTAHE-RAMDWTOOSA-N
- SMILES: O(C)C1C=CC(C([2H])=O)=CC=1
Computed Properties
- Exact Mass: 138.06498
- Monoisotopic Mass: 137.058706240g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.127 g/mL at 25 °C
- Boiling Point: 248 °C(lit.)
- Flash Point: 228 °F
- PSA: 26.3
- LogP: 1.50770
4-Methoxybenzaldehyde-α-d1 Security Information
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S26-36
4-Methoxybenzaldehyde-α-d1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A673201-10mg |
4-Methoxybenzaldehyde-α-d1 |
19486-71-6 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A673201-50mg |
4-Methoxybenzaldehyde-α-d1 |
19486-71-6 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A673201-100mg |
4-Methoxybenzaldehyde-α-d1 |
19486-71-6 | 100mg |
$ 98.00 | 2023-04-19 |
4-Methoxybenzaldehyde-α-d1 Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4-Methoxybenzaldehyde-α-d1
4-Methoxybenzaldehyde-α-d1 (CAS No. 19486-71-6): A Comprehensive Guide to Its Properties and Applications
4-Methoxybenzaldehyde-α-d1, also known as anisaldehyde-α-d1, is a deuterated derivative of 4-methoxybenzaldehyde. With the CAS number 19486-71-6, this compound has gained significant attention in recent years due to its unique properties and applications in various scientific fields. The incorporation of deuterium at the alpha position makes this compound particularly valuable for isotope labeling studies, NMR spectroscopy, and pharmaceutical research.
The molecular formula of 4-Methoxybenzaldehyde-α-d1 is C8H7DO2, and it typically appears as a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is widely used as a chemical intermediate in organic synthesis and has become increasingly important in the development of deuterated pharmaceuticals. The growing interest in deuterium-labeled compounds for drug development has made this chemical particularly relevant in current research trends.
One of the most significant applications of 4-Methoxybenzaldehyde-α-d1 is in metabolic studies and drug metabolism research. The deuterium substitution at the alpha position provides a valuable tool for tracking molecular transformations in biological systems. Researchers frequently use this compound to investigate metabolic pathways, study enzyme mechanisms, and develop deuterated drug candidates with improved pharmacokinetic properties.
In the field of analytical chemistry, 4-Methoxybenzaldehyde-α-d1 serves as an important reference standard for mass spectrometry and NMR spectroscopy. Its distinct isotopic pattern makes it invaluable for method development and instrument calibration. Many laboratories seeking high-purity deuterated standards often inquire about this specific compound, making it a frequently searched item in scientific databases.
The synthesis of 4-Methoxybenzaldehyde-α-d1 typically involves the selective deuteration of the parent compound using specialized reagents and conditions. This process requires careful control to ensure high isotopic purity, which is crucial for its applications in research. The growing demand for isotopically labeled compounds in pharmaceutical and biochemical research has led to increased production and availability of this chemical.
Recent advancements in deuterium chemistry have highlighted the importance of compounds like 4-Methoxybenzaldehyde-α-d1. The "deuterium switch" strategy in drug development, where hydrogen atoms are replaced with deuterium to modify drug metabolism, has become a hot topic in medicinal chemistry. This approach can potentially lead to drugs with improved safety profiles and enhanced efficacy, making deuterated intermediates like anisaldehyde-α-d1 particularly valuable.
In the flavor and fragrance industry, while the deuterated form is not typically used, the knowledge of its parent compound's properties helps researchers understand the structure-activity relationships of aromatic compounds. The methoxybenzaldehyde structure is fundamental to many natural and synthetic aroma chemicals, and studying its deuterated forms can provide insights into molecular interactions.
Quality control is paramount when working with 4-Methoxybenzaldehyde-α-d1, especially for research applications. The compound should be stored under appropriate conditions to maintain its stability and isotopic purity. Researchers often search for information on the storage conditions for deuterated compounds and handling precautions for labeled chemicals, making these important considerations to include in any technical discussion.
The market for deuterated chemicals has been growing steadily, with 4-Methoxybenzaldehyde-α-d1 being one of the frequently requested compounds. Pharmaceutical companies and research institutions are the primary consumers, using it for various applications ranging from drug discovery to mechanistic studies. The compound's versatility and the increasing interest in isotope effects in chemical and biological systems ensure its continued relevance in scientific research.
When sourcing 4-Methoxybenzaldehyde-α-d1 (CAS 19486-71-6), researchers should pay attention to the isotopic purity, which is typically specified as a percentage of deuterium incorporation. Higher purity grades command premium prices but are essential for sensitive applications. Common search queries related to this compound include "where to buy 4-Methoxybenzaldehyde-α-d1" and "purity specifications for deuterated anisaldehyde," reflecting the practical concerns of potential users.
Future research directions involving 4-Methoxybenzaldehyde-α-d1 may explore its potential in new areas such as materials science and catalysis. The unique properties imparted by the deuterium substitution could lead to novel applications beyond its current uses. As the scientific community continues to investigate isotope effects and develop new deuterated materials, compounds like this will remain at the forefront of chemical innovation.
In conclusion, 4-Methoxybenzaldehyde-α-d1 represents an important tool in modern chemical and pharmaceutical research. Its unique properties stemming from the deuterium substitution make it invaluable for various applications, particularly in drug development and analytical chemistry. As interest in isotopically labeled compounds continues to grow, this compound will likely see expanded use and further investigation of its potential applications across multiple scientific disciplines.
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